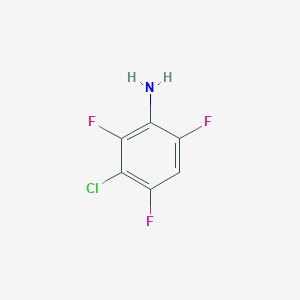

3-Chloro-2,4,6-trifluoroaniline

Overview

Description

It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2,4,6-trifluoroaniline involves the nitration of ortho-dichlorobenzene followed by fluorination and reduction reactions. The process typically includes the following steps :

Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

Fluorination: The nitrated product undergoes fluorination to produce a mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene.

Reduction: The nitro compounds are reduced to their corresponding anilines using hydrogenation in the presence of a platinum catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of 3-chloro-4-fluoronitrobenzene as a raw material, which is hydrogenated in the presence of a platinum catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,6-trifluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding nitro compounds.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-2,4,6-trifluoroaniline is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates. Notably, it is involved in the development of:

- Anticancer Agents : Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, it has been used in synthesizing gefitinib, an important drug for non-small cell lung cancer treatment.

- Antimicrobial Agents : The compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against strains like E. coli and S. aureus, making it a valuable component in developing new antibiotics .

Agrochemical Applications

The compound plays a crucial role in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to the efficacy and selectivity of these chemicals:

- Herbicides : this compound is a key intermediate in producing selective herbicides that target specific weed species while minimizing harm to crops.

- Fungicides : It has been explored for use in fungicides due to its ability to disrupt fungal cell processes .

Material Science

In material science, this compound is investigated for its potential applications in non-linear optical materials. The unique properties imparted by the trifluoromethyl group may enhance the performance of materials used in photonics and optoelectronics.

Synthesis and Analytical Chemistry

The compound serves as an important building block in organic synthesis. It is utilized in various synthetic pathways to create more complex molecules:

- Synthetic Intermediate : It acts as a versatile intermediate for synthesizing other fluorinated compounds and derivatives that are valuable in both research and industrial applications .

- Analytical Methods : this compound can be used as a reagent in analytical chemistry for detecting specific analytes due to its distinct chemical properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer and antimicrobial agents | Enhanced biological activity |

| Agrochemicals | Production of herbicides and fungicides | Increased efficacy and selectivity |

| Material Science | Non-linear optical materials | Improved performance characteristics |

| Organic Synthesis | Building block for complex molecules | Versatile synthetic pathways |

| Analytical Chemistry | Reagent for detecting analytes | Unique chemical properties |

Case Study 1: Anticancer Drug Development

A study focused on synthesizing gefitinib from this compound demonstrated its effectiveness as a precursor. The resulting compound showed enhanced potency against cancer cell lines compared to non-fluorinated analogs.

Case Study 2: Antimicrobial Activity

Research published on the antimicrobial properties of derivatives indicated that modifications to the trifluoromethyl group could significantly enhance activity against resistant bacterial strains. This highlights the importance of fluorination in drug design.

Case Study 3: Herbicide Efficacy

Field trials conducted with herbicides synthesized from this compound showed improved weed control compared to traditional herbicides, with reduced phytotoxicity on crops.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This property is exploited in the design of pharmaceuticals and agrochemicals, where the compound acts on specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trifluoroaniline: Similar in structure but lacks the chlorine atom.

3-Chloro-4-fluoroaniline: Contains fewer fluorine atoms and different substitution pattern.

4-Chloro-2-(trifluoromethyl)aniline: Has a trifluoromethyl group instead of trifluoroaniline.

Uniqueness

3-Chloro-2,4,6-trifluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .

Biological Activity

3-Chloro-2,4,6-trifluoroaniline is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial effects, cytotoxicity, and potential applications in agriculture and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and three fluorine atoms attached to a benzene ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Candida tenuis | 62.5 |

These results indicate that the compound possesses significant antimicrobial properties, especially against Staphylococcus aureus, which is a common pathogen associated with skin infections and other diseases .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the effects of this compound on human cell lines. The compound was tested against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound has potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit catalase activity in certain studies. This inhibition can lead to increased oxidative stress within microbial cells, contributing to its antimicrobial effects .

- Cell Membrane Disruption : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into cell membranes and disrupt their integrity.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds often generate ROS upon metabolism, leading to oxidative damage in cells.

Agricultural Applications

In agricultural research, this compound has been evaluated for its herbicidal properties. Preliminary studies indicated that it could inhibit the growth of several weed species at low application rates:

| Weed Species | Effective Dose (kg/ha) |

|---|---|

| Crabgrass | 0.56 |

| Wild oats | 0.56 |

| Mustard | 0.07 |

These findings suggest potential use as a selective herbicide in crop management strategies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated anilines, including this compound. The results demonstrated that this compound exhibited superior activity against Mycobacterium luteum and Aspergillus niger, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Cytotoxicity in Cancer Research

In another research effort focused on cancer therapeutics, the cytotoxic effects of this compound were assessed in combination with other chemotherapeutic agents. The findings revealed synergistic effects that enhanced the overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2,4,6-trifluoroaniline, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on aniline derivatives. For example, nucleophilic aromatic substitution (NAS) using chlorinating agents (e.g., Cl2/FeCl3) on fluorinated precursors like 2,4,6-trifluoroaniline can introduce the chloro group at the 3-position . Intermediates such as 3-Chloro-2,4,5-trifluorobenzoylacetate derivatives (e.g., Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate) can be characterized via <sup>19</sup>F NMR to track fluorine environments and GC-MS for purity validation .

Q. How can researchers determine the solubility and stability of this compound in organic solvents?

- Methodological Answer : Perform systematic solubility tests using solvents like DMSO, THF, and dichloromethane under inert conditions (N2 atmosphere) to prevent hydrolysis. Monitor degradation via HPLC at varying temperatures (25–60°C) and pH levels (3–9) to assess stability. Related halogenated anilines (e.g., 3,5-Dichloro-2,4-difluoroaniline) show reduced stability in polar protic solvents due to nucleophilic attack on the aromatic ring .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer : Use <sup>1</sup>H and <sup>13</sup>C NMR to identify aromatic proton environments and substituent effects. <sup>19</sup>F NMR is critical for distinguishing fluorine atoms in different positions (e.g., δ ~ -120 ppm for para-F vs. -140 ppm for ortho-F in trifluoroaniline derivatives) . IR spectroscopy can confirm NH2 stretching (~3400 cm<sup>-1</sup>) and C-Cl bonds (~550 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight with <1 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring toward electrophilic substitution but hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric bulk. Optimize reaction conditions by using bulky ligands (e.g., XPhos) to stabilize intermediates and elevated temperatures (80–100°C) to overcome electronic deactivation. Comparative studies on 4-Chloro-3-(trifluoromethyl)aniline suggest that meta-substituents reduce coupling efficiency by 30–50% compared to para-substituted analogs .

Q. What computational methods can predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the 5-position (relative to NH2) in this compound is predicted to be most reactive due to lower Fukui indices for electrophilic attack. Validate predictions experimentally via nitration or bromination trials followed by <sup>1</sup>H NMR analysis .

Q. How does the compound’s stability vary under photolytic vs. thermal conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies using:

- Photolysis : Expose to UV light (λ = 254 nm) in quartz vessels; monitor via LC-MS for dehalogenation products (e.g., 2,4,6-trifluoroaniline) .

- Thermal stress : Heat at 100°C for 24 hours; analyze for amine oxidation (NH2 → NO2) using FTIR. Related compounds like 3-Chloro-2,6-difluorophenol show ~20% degradation under similar conditions .

Q. Methodological Notes

- Synthetic Design : Prioritize NAS over Friedel-Crafts due to the compound’s electron-deficient ring .

- Safety : Use gloveboxes for handling (NH2 toxicity; LD50 ≈ 200 mg/kg in rodents) and store under argon at -20°C .

- Data Validation : Cross-reference spectral data with PubChem entries (CID: 24851799) and MDL databases (MFCD00007650) .

Properties

IUPAC Name |

3-chloro-2,4,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVNZHYBSJJGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293426 | |

| Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-09-2 | |

| Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.